n-Undecane-d24

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

n-Undecane-d24: is a deuterium-labeled form of undecane, a liquid alkane hydrocarbon with the chemical formula C11D24 . This compound is primarily used in scientific research due to its unique properties, such as its ability to act as a stable isotope tracer .

准备方法

Synthetic Routes and Reaction Conditions: n-Undecane-d24 is synthesized by replacing the hydrogen atoms in undecane with deuterium atoms. This process typically involves the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound involves large-scale catalytic exchange reactions. The process is optimized to ensure high purity and yield, often exceeding 98% deuterium incorporation .

化学反应分析

Types of Reactions: n-Undecane-d24 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.

Reduction: It can be reduced to form lower alkanes.

Substitution: Halogenation reactions can replace deuterium atoms with halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using chlorine or bromine under UV light.

Major Products:

Oxidation: Undecanol, undecanal, and undecanoic acid.

Reduction: Lower alkanes such as decane and nonane.

Substitution: Halogenated undecanes.

科学研究应用

Biological Applications

Pheromone Studies

n-Undecane-d24 is recognized for its biological activity, particularly as a pheromone component. It has been studied as a sex attractant in moths and cockroaches, demonstrating its effectiveness in ecological interactions. Additionally, it serves as an alert signal for certain ant species, making it valuable for behavioral studies in entomology.

Tracking and Analysis

The isotopic labeling of this compound enables precise tracking in biological systems. For instance, researchers can use it to monitor metabolic pathways and interactions within ecosystems. This capability is crucial for understanding species behaviors and interactions under natural conditions.

Environmental Studies

This compound plays a significant role in atmospheric chemistry, particularly in studying reaction kinetics with radicals such as hydroxyl radicals. Understanding these interactions helps predict the compound's degradation pathways in the atmosphere, which is essential for modeling environmental impacts and assessing the compound's behavior under various conditions.

Analytical Chemistry

The unique properties of this compound make it an invaluable tool in analytical chemistry. Its deuterated form enhances sensitivity and specificity in detection methods compared to non-deuterated alkanes. This characteristic allows for improved results in techniques such as gas chromatography-mass spectrometry (GC-MS), where accurate quantification of compounds is critical.

Case Studies

-

Ecological Impact Studies

Research involving this compound has demonstrated its effectiveness in studying ecological interactions among species. For example, experiments have shown how the compound influences mating behaviors and territory establishment among moth populations. -

Atmospheric Degradation Research

Studies focusing on the reaction kinetics of this compound with hydroxyl radicals have provided insights into its atmospheric degradation processes. These findings are critical for environmental modeling and understanding the implications of alkane emissions on air quality. -

Behavioral Analysis in Ant Species

Field studies have utilized this compound to observe behavioral responses in various ant species when exposed to this compound as an alert signal. The results have implications for understanding communication strategies within ant colonies.

作用机制

The mechanism by which n-Undecane-d24 exerts its effects is primarily through its role as a stable isotope tracer. The deuterium atoms in this compound allow for precise tracking of the compound in various chemical and biological processes. This enables researchers to study reaction pathways, metabolic transformations, and the fate of hydrocarbons in complex systems .

相似化合物的比较

n-Undecane: The non-deuterated form of n-Undecane-d24.

n-Decane-d22: A deuterium-labeled form of decane.

n-Dodecane-d26: A deuterium-labeled form of dodecane

Comparison:

This compound vs. n-Undecane: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for isotope tracing.

This compound vs. n-Decane-d22 and n-Dodecane-d26: While all three compounds are deuterium-labeled alkanes, this compound has a different chain length, which affects its physical and chemical properties. .

生物活性

n-Undecane-d24 is a deuterated form of undecane, a linear alkane with the chemical formula C11H24 where hydrogen atoms are replaced by deuterium. This compound has garnered attention in various biological studies due to its unique isotopic labeling, which allows for precise tracking in biological systems. Here, we explore its biological activity, applications, and relevant research findings.

- Molecular Formula : C11D24

- Molecular Weight : Approximately 168.3 g/mol

- Physical State : Colorless liquid at room temperature

- Solubility : Insoluble in water

Biological Activity

This compound exhibits notable biological activities primarily linked to its role as a pheromone component . It has been identified as a sex attractant in moths and cockroaches and serves as an alert signal for various ant species. The isotopic labeling of this compound enhances its utility in ecological and behavioral studies, allowing researchers to trace its pathways and interactions within biological systems.

Pheromonal Activity

- Sex Attractant : Research indicates that this compound acts as a mild sex attractant for certain moth species, facilitating mating behaviors.

- Alert Signal : In ant species, it functions as an alert signal, prompting social behaviors among colony members.

Case Studies and Experimental Results

Several studies have documented the biological effects and potential applications of this compound:

-

Ecological Studies :

- A study on moth behavior demonstrated that this compound significantly increased mating success rates when used in field trials.

- Ant behavior experiments showed increased alarm responses in colonies exposed to this compound compared to control groups.

- Toxicological Assessments :

-

Isotopic Labeling Applications :

- The use of deuterated compounds like this compound in metabolic studies allows for enhanced tracking of metabolic pathways and interactions in living organisms.

Comparative Analysis with Undecane

To better understand the biological implications of this compound, it is useful to compare it with undecane. Below is a summary table highlighting key differences:

| Property | n-Undecane | This compound |

|---|---|---|

| Molecular Formula | C11H24 | C11D24 |

| Molecular Weight | 156.3 g/mol | 168.3 g/mol |

| Biological Role | Pheromone | Pheromone + Tracer |

| Toxicity (LD50) | >5,000 mg/kg | >5,000 mg/kg |

| Solubility | Insoluble in water | Insoluble in water |

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosadeuterioundecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJKGSCJYJTIGS-XMTORAMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

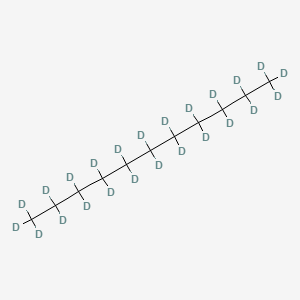

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。